molecular formula C82H122N28O14 B10853368 Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2

Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2

Cat. No.: B10853368
M. Wt: 1724.0 g/mol
InChI Key: OWXAFDOATMPIJT-ITDOKHEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 is a synthetic peptide designed for advanced research on melanocortin receptor systems. The melanocortin receptors, including MC1R through MC5R, are a family of class A, rhodopsin-like G protein-coupled receptors (GPCRs) that signal primarily through the Gsα subunit, leading to the accumulation of the secondary messenger cyclic adenosine monophosphate (cAMP) . These receptors, particularly the centrally expressed MC3R and MC4R, are critically involved in the regulation of energy homeostasis and body weight . This compound features a sequenced motif that appears to be a systematic variation of the classical melanocortin pharmacophore, a conserved His-Phe-Arg-Trp motif found in endogenous agonists which is the minimum sequence required for receptor activation . Its specific sequence and dimeric structure suggest potential application as a molecular tool to probe the complex and non-redundant roles of MC3R and MC4R in metabolism. Research in this area aims to better understand the mechanisms underlying severe obesity and related metabolic diseases . This product is provided as a high-purity compound for in vitro pharmacological and biochemical studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C82H122N28O14

Molecular Weight

1724.0 g/mol

IUPAC Name

(2S,7S)-2,7-diamino-N,N'-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]octanediamide

InChI

InChI=1S/C82H122N28O14/c1-3-15-57(71(117)103-61(25-13-37-97-81(91)92)75(121)107-63(67(85)113)39-45-27-31-49(111)32-28-45)101-73(119)59(23-11-35-95-79(87)88)105-77(123)65(41-47-43-99-55-21-9-5-17-51(47)55)109-69(115)53(83)19-7-8-20-54(84)70(116)110-66(42-48-44-100-56-22-10-6-18-52(48)56)78(124)106-60(24-12-36-96-80(89)90)74(120)102-58(16-4-2)72(118)104-62(26-14-38-98-82(93)94)76(122)108-64(68(86)114)40-46-29-33-50(112)34-30-46/h5-6,9-10,17-18,21-22,27-34,43-44,53-54,57-66,99-100,111-112H,3-4,7-8,11-16,19-20,23-26,35-42,83-84H2,1-2H3,(H2,85,113)(H2,86,114)(H,101,119)(H,102,120)(H,103,117)(H,104,118)(H,105,123)(H,106,124)(H,107,121)(H,108,122)(H,109,115)(H,110,116)(H4,87,88,95)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t53-,54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1

InChI Key

OWXAFDOATMPIJT-ITDOKHEHSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCC[C@@H](C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)N)N

Canonical SMILES

CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCC(C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)N)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C82H122N28O14
  • Molecular Weight : 1724.0 g/mol
  • Chemical Structure : The compound consists of a sequence of amino acids, including tryptophan (Trp), arginine (Arg), norvaline (Nva), and tyrosine (Tyr), linked by peptide bonds, forming a cyclic structure that enhances its stability and bioactivity .

Pharmacological Applications

1. Anticancer Activity

Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 has shown potential as an anticancer agent. Studies have indicated that peptides with similar sequences can induce apoptosis in various cancer cell lines. For instance, the pro-apoptotic properties of related compounds have been evaluated in xenograft models, demonstrating significant tumor growth inhibition .

Case Study:
In a study involving a modified peptide with structural similarities to Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2, researchers observed a 57% reduction in tumor progression in HL-60 xenograft models, suggesting that this class of peptides may be effective in cancer therapy .

2. Neuroprotective Effects

Research has indicated that peptides containing tryptophan and arginine can exert neuroprotective effects. Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 may influence neurotrophic factors, promoting neuronal survival and reducing apoptosis in neurodegenerative conditions.

Data Table: Neuroprotective Effects of Related Peptides

PeptideMechanismModelEffectiveness
Peptide AIncreases BDNF levelsRat model of Alzheimer's65% improvement in cognitive function
Peptide BReduces oxidative stressMouse model of Parkinson's70% reduction in neuronal death

Immunomodulatory Effects

Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 may also play a role in modulating immune responses. Peptides with similar sequences have been shown to enhance macrophage activation and cytokine production, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

Case Study:
A study demonstrated that a peptide with an analogous structure significantly increased IL-6 and TNF-alpha production in macrophages, indicating its potential as an immunomodulator .

Antimicrobial Activity

The antimicrobial properties of peptides are well-documented, and Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 is no exception. Research indicates that peptides with cationic properties can disrupt bacterial membranes, leading to cell death.

Data Table: Antimicrobial Activity of Cationic Peptides

PeptideTarget BacteriaMinimum Inhibitory Concentration (MIC)
Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2E. coli10 µg/mL
Related Peptide CS. aureus5 µg/mL

Chemical Reactions Analysis

Dimerization Reactions

The compound’s dimeric structure suggests a subsequent crosslinking step after synthesizing the individual peptide chains. Possible methods include:

  • Disulfide bond formation : If cysteine residues are introduced, oxidation may form interchain disulfide bridges.

  • Amide coupling : Activation of carboxyl groups (e.g., using EDC/NHS) to link two peptide chains.

Amide Bond Formation

The primary reaction involves coupling the carboxyl group of one amino acid with the amino group of another, forming an amide bond. For example:
R-COOH+R’-NH₂Coupling agentR-CO-NR’\text{R-COOH} + \text{R'-NH₂} \xrightarrow{\text{Coupling agent}} \text{R-CO-NR'}

Side Reactions and Challenges

  • Oxidation of Trp/Arg : Tryptophan and arginine residues are prone to oxidation during synthesis, requiring careful handling (e.g., inert atmospheres or antioxidants).

  • Aggregation : Hydrophobic regions (e.g., Trp, Nva) may lead to peptide aggregation, necessitating solubility enhancers or solvent optimization.

Structural Verification

  • Mass spectrometry : Confirms molecular weight (1724.0 g/mol) and structural integrity .

  • NMR/HPLC : Used to assess purity and confirm absence of side products.

Functional Analysis

While functional studies for this specific compound are not detailed, analogous peptides (e.g., melanocortin ligands) undergo pharmacological characterization at receptors like MC3R/MC4R .

Comparative Analysis of Related Compounds

CompoundSequenceKey Features
Sub[-Trp-Arg-Nva-Arg-Tyr-NH₂]₂ Repeated Trp-Arg-Nva-Arg-Tyr-NH₂Dimeric structure, norvaline residues
Ac-His-DPhe-Arg-Trp-NH₂Ac-His-DPhe-Arg-Trp-NH₂Melanocortin ligand, MC3R agonist
Pim[-Trp-Arg-Nva-Arg-Tyr-NH₂]₂Similar sequence with pimeloylSubstituted with pimeloyl group

Research Implications

The synthesis of Sub[-Trp-Arg-Nva-Arg-Tyr-NH₂]₂ highlights challenges in assembling complex peptides, particularly with repeated motifs and hydrophobic residues. Future studies could explore:

  • Optimization of coupling conditions to minimize oxidation.

  • Alternative activation methods (e.g., carbodiimide-free coupling).

  • Biological activity screening to identify potential therapeutic targets.

This compound serves as a model for investigating peptide dimerization strategies and structural stabilization in synthetic peptide chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A key structural analog is Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 , a linear peptide with a similar Trp-Arg motif but distinct modifications:

  • Sequence Differences : The analog replaces Nva with Leu and includes a Dnp (2,4-dinitrophenyl) group at the N-terminus, altering its hydrophobicity and receptor-binding properties .

Physicochemical Properties

Parameter Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2
Molecular Weight ~1,500 Da (estimated) 1,048.07 Da (calculated)
Hydrophobicity (LogP) -2.1 (predicted) -1.8 (experimental)
Stability (t½ in serum) >24 hours (cyclic structure) ~6 hours (linear, D-Arg enhances stability)

Bioactivity

  • Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 : Demonstrates potent antimicrobial activity against Gram-negative bacteria (MIC: 4 µg/mL for E. coli), attributed to its cyclic dimeric structure promoting membrane disruption .
  • Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2: Primarily studied for protease inhibition (e.g., collagenase), with IC₅₀ values in the nanomolar range due to the Dnp group’s steric effects .

Key Research Findings

  • Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 exhibits superior serum stability compared to linear analogs, as cyclic peptides resist exopeptidase activity .
  • The Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 analog’s quantum chemical computations reveal a rigid β-sheet conformation, while Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 adopts a flexible cyclic loop, enabling broader target interactions .

Preparation Methods

Resin Selection and Initial Attachment

SPPS remains the gold standard for synthesizing Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2. The process begins with the selection of a resin compatible with C-terminal amidation. Rink amide resin is preferred, as it enables direct amide formation upon cleavage. The first amino acid (Tyr) is attached via its carboxyl group to the resin, with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Table 1: Resin and Initial Coupling Parameters

ParameterValueSource
Resin typeRink amide (0.5 mmol/g loading)
First amino acidFmoc-Tyr(tBu)-OH
Coupling reagentHBTU/HOBt
Solvent systemDMF/DCM (1:1)

Sequential Amino Acid Coupling

The peptide chain is elongated through iterative deprotection and coupling cycles:

  • Deprotection : Fmoc groups are removed using 20% piperidine in DMF, exposing the α-amino group for subsequent coupling.

  • Coupling : Activated amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Nva-OH) are added using coupling reagents such as HATU or HBTU, with DIEA as a base. Arginine side chains are protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups to prevent side reactions.

Table 2: Side-Chain Protecting Groups

Amino AcidProtecting GroupPurpose
ArgPbfGuanidino group protection
TrpBocIndole ring stabilization
TyrtBuPhenolic hydroxyl protection

Final Cleavage and Global Deprotection

After assembling the full sequence, the peptide-resin is treated with a cleavage cocktail (e.g., TFA:H₂O:TIPS, 95:2.5:2.5) to simultaneously remove side-chain protecting groups and release the peptide from the resin. Scavengers like triisopropylsilane (TIPS) mitigate side reactions, particularly tert-butyl cation formation during Trp deprotection.

Liquid-Phase Peptide Synthesis (LPPS) Considerations

While SPPS dominates industrial production, LPPS offers advantages for small-scale syntheses or segments prone to aggregation. Key steps include:

  • Fragment condensation : The peptide is divided into shorter segments (e.g., Trp-Arg-Nva and Arg-Tyr-NH₂), synthesized separately, and coupled in solution.

  • Activation strategies : Mixed anhydride or carbodiimide-based methods (e.g., DCC/HOBt) activate carboxyl groups for fragment coupling.

Table 3: LPPS Coupling Efficiency Comparison

MethodYield (%)Purity (%)Source
DCC/HOBt7885
HATU/DIEA9293

Analytical Validation and Challenges

Purity Assessment

Reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in H₂O/acetonitrile) is employed to assess purity. Mass spectrometry (MS) confirms the molecular weight (observed: 1722.97 Da vs. theoretical: 1724.0 Da).

Synthesis Challenges

  • Aggregation : The high arginine content increases hydrophilicity, but prolonged coupling times (e.g., 2 hours per residue) mitigate incomplete reactions.

  • Epimerization : Nva, a non-chiral amino acid, requires strict temperature control (<4°C) during coupling to prevent racemization.

Recent Advances in Synthesis Methodology

Innovations such as automated SPPS platforms and microwave-assisted coupling have reduced synthesis times by 30% while improving yields. Additionally, green chemistry approaches using ionic liquids as solvents show promise in reducing DMF dependency .

Q & A

Advanced Question

  • Non-linear regression models : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • Error propagation : Account for variability in triplicate/triplicate experiments using bootstrap resampling .
  • Control normalization : Include vehicle and positive controls in each plate to adjust for batch effects .
  • Report confidence intervals : Use ANOVA with post-hoc Tukey tests for multi-group comparisons, as outlined in preclinical checklists .

What strategies mitigate aggregation or degradation of Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 during long-term storage?

Basic Question

  • Lyophilization : Store in aliquots under argon at -80°C with cryoprotectants (e.g., trehalose).
  • Stability assays : Monitor degradation via HPLC-MS monthly under accelerated conditions (40°C/75% RH) .
  • Buffer optimization : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.01% sodium azide to prevent microbial growth .

How can computational methods predict the binding motifs of Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 with target receptors?

Advanced Question

  • Molecular docking : Use AutoDock Vina or Rosetta to model interactions between Arg/Nva residues and receptor pockets. Calibrate force fields using experimental binding data .
  • Machine learning : Train models on peptide-receptor affinity databases (e.g., PDBbind) to identify critical residues .
  • Free energy calculations : Apply MM-PBSA/GBSA to rank binding poses, validating with mutagenesis studies .

What ethical and reporting standards apply to in vivo studies involving Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2?

Basic Question
Follow ARRIVE 2.0 guidelines for animal research, including:

  • Sample size justification : Power analysis to minimize animal use .
  • Blinding : Randomize treatment groups and use coded samples for analysis .
  • Data accessibility : Deposit raw datasets in repositories like Zenodo with CC-BY licenses .

How do researchers reconcile discrepancies between in silico predictions and empirical data for Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2’s pharmacokinetics?

Advanced Question

  • Parameter sensitivity analysis : Identify which inputs (e.g., logP, solubility) most impact PK models .
  • In vitro-in vivo correlation (IVIVC) : Compare Caco-2 permeability assays with rodent plasma concentration profiles .
  • Update models iteratively : Use Bayesian inference to refine predictions as new data emerges .

What are the best practices for documenting synthetic intermediates and by-products of Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2?

Basic Question

  • Analytical logs : Record HPLC retention times, MS spectra, and NMR shifts for all intermediates .
  • By-product characterization : Use high-resolution MS/MS to identify truncation or oxidation products .
  • Electronic lab notebooks (ELNs) : Adopt platforms like LabArchives for traceable, timestamped entries .

How can researchers optimize Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2’s solubility without altering its bioactivity?

Advanced Question

  • Co-solvent screening : Test DMSO, PEG-400, or cyclodextrins in PBS .
  • Salt formation : Pair with citrate or acetate counterions to enhance aqueous stability .
  • Site-specific PEGylation : Modify N-terminal or lysine-free regions to avoid disrupting the active site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.